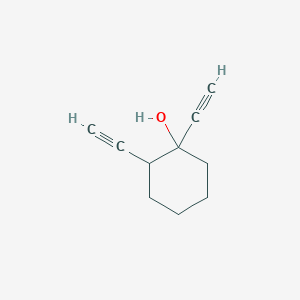
1,2-Diethynylcyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Diethynylcyclohexanol is an organic compound characterized by the presence of two ethynyl groups attached to a cyclohexanol ring
準備方法
Synthetic Routes and Reaction Conditions: One common method involves the use of a palladium-catalyzed alkenylation reaction of vinylene carbonate with vinyl triflates . This method is advantageous due to its tolerance of various functional groups and substitution types.
Industrial Production Methods: While specific industrial production methods for 1,2-Diethynylcyclohexanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and catalysts.
化学反応の分析
Types of Reactions: 1,2-Diethynylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethynyl groups to ethylene or ethane derivatives.
Substitution: The ethynyl groups can participate in substitution reactions, leading to the formation of various substituted cyclohexanol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include substituted cyclohexanols, cyclohexanones, and various ethylene derivatives.
科学的研究の応用
1,2-Diethynylcyclohexanol has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of polymers and other advanced materials.
作用機序
The mechanism by which 1,2-Diethynylcyclohexanol exerts its effects involves the interaction of its ethynyl groups with various molecular targets. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations. The specific pathways and molecular targets depend on the nature of the reactions and the conditions employed.
類似化合物との比較
1-Ethynyl-1-cyclohexanol: This compound has a similar structure but with only one ethynyl group.
1,2-Dimethylcyclohexanol: Another related compound with methyl groups instead of ethynyl groups.
Uniqueness: 1,2-Diethynylcyclohexanol is unique due to the presence of two ethynyl groups, which impart distinct reactivity and potential for forming complex molecular structures. This makes it a valuable compound in synthetic organic chemistry and materials science.
特性
分子式 |
C10H12O |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
1,2-diethynylcyclohexan-1-ol |
InChI |
InChI=1S/C10H12O/c1-3-9-7-5-6-8-10(9,11)4-2/h1-2,9,11H,5-8H2 |
InChIキー |
LPYJFLQJJQHFAB-UHFFFAOYSA-N |
正規SMILES |
C#CC1CCCCC1(C#C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




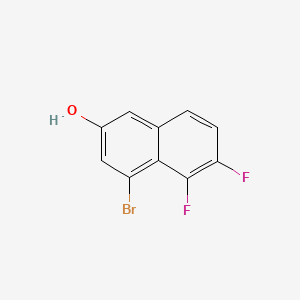
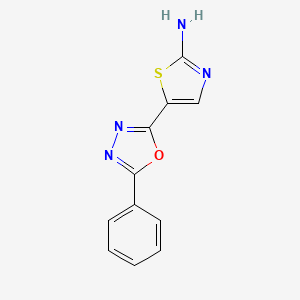
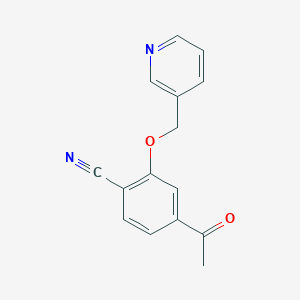

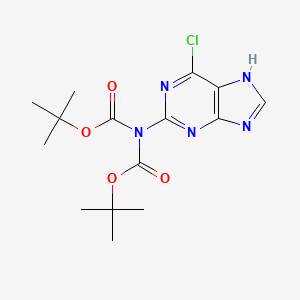



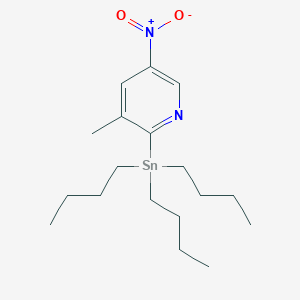
![(R)-4-[[1-[(2-Fluorobenzyl)amino]-1-oxo-2-propyl]amino]-4-oxobutanoic Acid](/img/structure/B13690141.png)
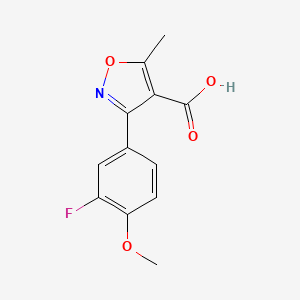
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-2-amine](/img/structure/B13690150.png)
